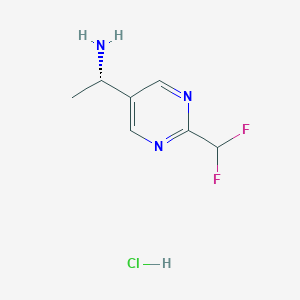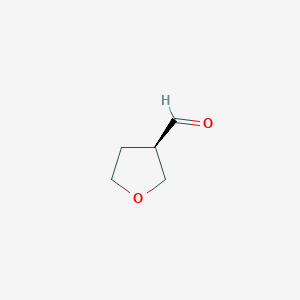
(R)-2-(2,5-Dimethylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2,5-Dimethylphenyl)piperidine is a chiral compound belonging to the class of piperidines Piperidines are a group of organic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Dimethylphenyl)piperidine typically involves the reaction of 2,5-dimethylphenyl derivatives with piperidine under specific conditions. One common method is the reductive amination of 2,5-dimethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,5-Dimethylphenyl)piperidine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,5-Dimethylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: N-oxides of ®-2-(2,5-Dimethylphenyl)piperidine.
Reduction: Secondary amines derived from the reduction of the piperidine ring.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2,5-Dimethylphenyl)piperidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound may be studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine
In medicinal chemistry, ®-2-(2,5-Dimethylphenyl)piperidine could be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry
Industrially, the compound might be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2,5-Dimethylphenyl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenyl)piperidine: The non-chiral version of the compound.
2-(2,5-Dimethylphenyl)pyrrolidine: A similar compound with a five-membered ring.
2-(2,5-Dimethylphenyl)morpholine: A related compound with an oxygen atom in the ring.
Uniqueness
®-2-(2,5-Dimethylphenyl)piperidine is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it is used to synthesize. This can be crucial in applications requiring enantioselectivity, such as in drug development.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(2R)-2-(2,5-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3/t13-/m1/s1 |
InChI Key |
OYLNLSGRIMNJLO-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H]2CCCCN2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hcl](/img/structure/B13043560.png)






![Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13043587.png)
![Ethyl thieno[2,3-D]thiazole-2-carboxylate](/img/structure/B13043591.png)



![4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13043608.png)
